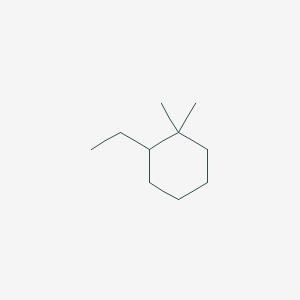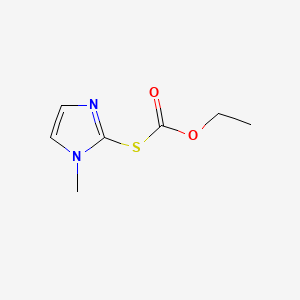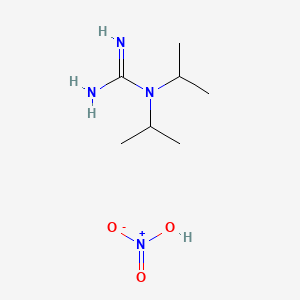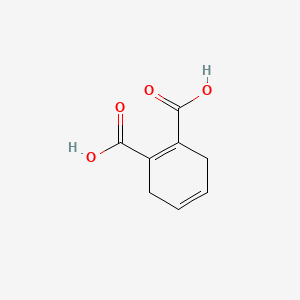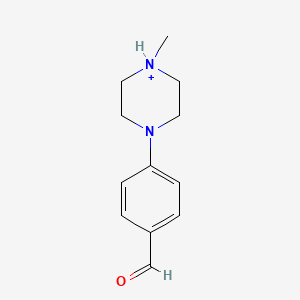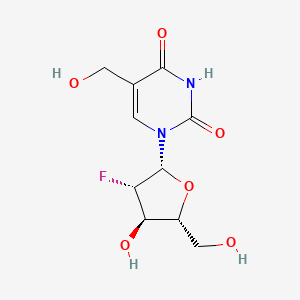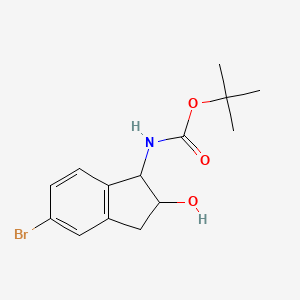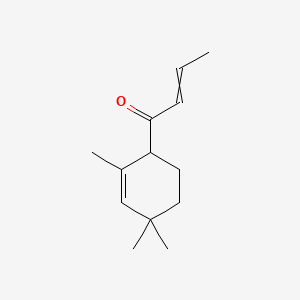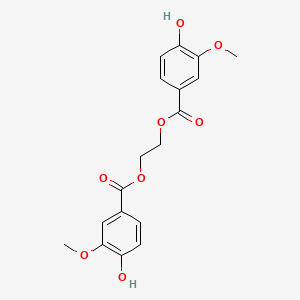
Ethane-1,2-diyl bis(4-hydroxy-3-methoxybenzoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethane-1,2-diyl bis(4-hydroxy-3-methoxybenzoate) is a chemical compound known for its unique structure and properties It consists of an ethane-1,2-diyl backbone with two 4-hydroxy-3-methoxybenzoate groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethane-1,2-diyl bis(4-hydroxy-3-methoxybenzoate) typically involves the esterification of 4-hydroxy-3-methoxybenzoic acid with ethane-1,2-diol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of ethane-1,2-diyl bis(4-hydroxy-3-methoxybenzoate) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further optimize the production process .
化学反応の分析
Types of Reactions
Ethane-1,2-diyl bis(4-hydroxy-3-methoxybenzoate) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Ethane-1,2-diyl bis(4-hydroxy-3-methoxybenzoate) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of ethane-1,2-diyl bis(4-hydroxy-3-methoxybenzoate) involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors involved in inflammation and cell proliferation, thereby exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
- Ethane-1,2-diyl bis(3,4-dihydroxybenzoate)
- Ethane-1,2-diyl bis(4-hydroxybenzoate)
- Ethane-1,2-diyl bis(3-methoxybenzoate)
Uniqueness
Ethane-1,2-diyl bis(4-hydroxy-3-methoxybenzoate) is unique due to the presence of both hydroxyl and methoxy groups on the benzoate moieties. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications .
特性
CAS番号 |
3273-13-0 |
|---|---|
分子式 |
C18H18O8 |
分子量 |
362.3 g/mol |
IUPAC名 |
2-(4-hydroxy-3-methoxybenzoyl)oxyethyl 4-hydroxy-3-methoxybenzoate |
InChI |
InChI=1S/C18H18O8/c1-23-15-9-11(3-5-13(15)19)17(21)25-7-8-26-18(22)12-4-6-14(20)16(10-12)24-2/h3-6,9-10,19-20H,7-8H2,1-2H3 |
InChIキー |
LQBNUOMEOUZICV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C(=O)OCCOC(=O)C2=CC(=C(C=C2)O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


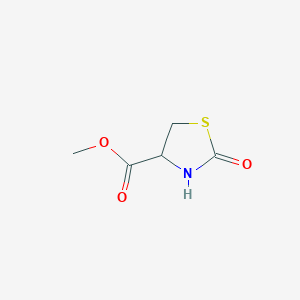
![2-[[3-[(2-Hydroxyphenyl)methylamino]propylamino]methyl]phenol](/img/structure/B14753285.png)
![1,1,1-trifluoro-N-(12-oxo-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)methanesulfonamide](/img/structure/B14753293.png)
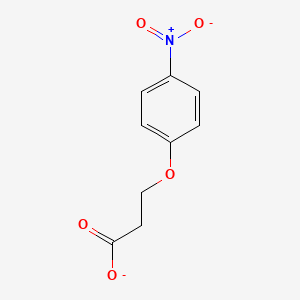
![Tris[4-(trifluoromethyl)phenyl]arsane](/img/structure/B14753304.png)
